molecular formula C17H12BrNO3S B2942881 Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-08-7

Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2942881
CAS No.: 477490-08-7
M. Wt: 390.25
InChI Key: SZSAZNNOXNWHGY-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a bromobenzamido group and a carboxylate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.

    Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction, where the amino group on the benzothiophene core reacts with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group on the benzothiophene core with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the benzothiophene ring.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-[(4-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSAZNNOXNWHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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